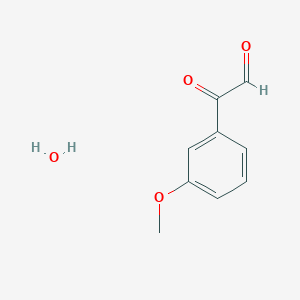

3-Methoxyphenylglyoxal hydrate

Description

Propriétés

IUPAC Name |

2,2-dihydroxy-1-(3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,9,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZRPDUYVRBPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Methoxyphenylglyoxal Hydrate in Protein Modification: Mechanistic Pathways, Kinetics, and Arginine-Selective Targeting

Executive Summary

The precise chemical modification of proteins is a cornerstone of structural biology, target identification, and biotherapeutics development. Among the nucleophilic residues in proteins, arginine presents a unique challenge due to the high pKa (~12.5) of its guanidino group. 3-Methoxyphenylglyoxal (3-MPG) hydrate has emerged as a highly selective, electron-modulated α-dicarbonyl reagent capable of targeting functional arginines under mild physiological conditions. This whitepaper provides an in-depth technical analysis of the 3-MPG hydrate mechanism of action, detailing the chemical causality behind its reactivity, the stabilization of its adducts, and field-proven experimental protocols for mass spectrometry (MS) workflows.

The Chemical Logic of Arginine Targeting

Arginine side chains frequently occupy critical functional roles in enzyme active sites and anion-binding pockets (e.g., the Band 3 anion transport protein in erythrocytes)[1]. Unlike lysine, which can be modified by a wide array of electrophiles, arginine requires highly specific reagents. Generic dicarbonyls like methylglyoxal or glyoxal often lead to a heterogeneous mixture of Advanced Glycation End-products (AGEs) via Maillard-type reactions[2].

Phenylglyoxal (PG) and its derivatives, such as 3-Methoxyphenylglyoxal, bypass this promiscuity. They act as targeted chemical modifiers that react specifically with the guanidino group to form stable cyclic adducts[2]. 3-MPG is supplied as a stable hydrate (a gem-diol). In aqueous solutions, this hydrate exists in equilibrium with its reactive α-dicarbonyl form, which serves as the primary electrophile for the modification reaction.

Mechanism of Action (MoA): From Hydrate to Takahashi Adduct

The reaction between 3-MPG and arginine is a multi-step nucleophilic addition driven by strict pH and stoichiometric dependencies.

-

Activation: The stable 3-MPG hydrate loses water to form the reactive dicarbonyl species.

-

Primary Nucleophilic Attack: At pH 7.0–9.0, a minute but highly reactive fraction of the arginine guanidino group is unprotonated. The unprotonated nitrogen attacks the highly electrophilic aldehyde carbon of 3-MPG, followed by a secondary intramolecular attack on the ketone carbon, forming a 1:1 dihydroxyimidazolidine adduct [3].

-

Stoichiometric Evolution (The Takahashi Adduct): The 1:1 adduct is kinetically unstable and reversible. In the presence of excess 3-MPG, a second molecule condenses with the 1:1 intermediate to form the 2:1 Takahashi adduct [4]. This 2:1 stoichiometry is the hallmark of phenylglyoxal-based arginine modifications[5].

-

Borate Stabilization: The addition of borate buffer fundamentally alters the reaction landscape. Borate complexes with the cis-diol configuration of the 1:1 dihydroxyimidazolidine adduct, trapping it and preventing both its reversion to free arginine and its progression to the 2:1 Takahashi adduct[3][6].

Fig 1. Mechanistic logic of 3-MPG hydrate transitioning to reactive dicarbonyl and forming arginine adducts.

Physicochemical Profiling: The Meta-Methoxy Effect

The structural modification of the phenyl ring dictates the electrophilicity of the glyoxal moiety. The meta-methoxy (-OCH₃) group in 3-MPG exerts an electron-donating resonance effect, albeit weaker at the meta position than at the para position, combined with an electron-withdrawing inductive effect. This fine-tunes the reactivity of the dicarbonyl, making 3-MPG highly selective for specific microenvironments, such as the hydrophobic pockets of anion transporters[1].

Quantitative Data: Comparative Kinetics

The following table summarizes the comparative kinetic behavior of phenylglyoxal derivatives based on spectrophotometric intermediate analysis[1][6].

| Reagent | Substituent Effect | Primary Adduct Formed | Borate Effect on Rate | Half-life of Target Transporter (pH 8.0, 37°C) |

| Phenylglyoxal (PGO) | None (Baseline) | 2:1 (Takahashi) | Rate enhanced (1.6x) | N/A |

| 3-Methoxyphenylglyoxal | Meta-OCH₃ (Inductive/Resonance) | 1:1 or 2:1 | Stabilizes 1:1 adduct | 5.4 min[1] |

| 4-Methoxyphenylglyoxal | Para-OCH₃ (Strong Resonance) | 1:1 or 2:1 | Stabilizes 1:1 adduct | 24.7 min[1] |

| 4-Hydroxyphenylglyoxal | Para-OH (Strong Resonance) | 1:1 (Stable intermediate) | Rate suppressed | N/A |

Note: 3-MPG reacts significantly faster than its para-substituted counterpart (4-MOPG) when targeting the Band 3 anion transporter, highlighting the critical nature of steric and electronic positioning[1].

Experimental Protocol: Site-Specific Arginine Modification

To ensure a self-validating system, the protocol for labeling proteins with 3-MPG must account for the reversibility of the adducts at alkaline pH. The following step-by-step methodology is optimized for downstream LC-MS/MS analysis[5].

Causality-Driven Methodology

-

Buffer Preparation (The Causality of Borate):

-

Action: Prepare the target protein (1–5 mg/mL) in 100 mM Sodium Borate buffer, pH 8.0.

-

Causality: pH 8.0 ensures a sufficient fraction of the guanidino group is deprotonated without causing base-catalyzed protein denaturation. Borate is strictly required if the goal is to trap the 1:1 adduct; if the 2:1 Takahashi adduct is desired, use a phosphate or HEPES buffer instead[6].

-

-

Reagent Activation:

-

Action: Dissolve 3-MPG hydrate in DMSO to create a 100 mM stock. Add to the protein solution at a 20- to 50-fold molar excess.

-

Causality: The hydrate rapidly equilibrates to the active dicarbonyl in the aqueous buffer. Excess reagent drives the equilibrium toward complete modification.

-

-

Incubation:

-

Action: Incubate in the dark at 25°C for 1 to 2 hours.

-

-

Quenching & Stabilization (Critical Step):

-

Action: Quench the reaction by adding 1% Trifluoroacetic acid (TFA) or adjusting the pH to < 4.0 using dilute HCl.

-

Causality: At neutral or alkaline pH, the 3-MPG-arginine adducts slowly decompose once the excess reagent is removed. Acidic conditions protonate the hydroxyl groups of the dihydroxyimidazolidine ring, kinetically locking the adduct in its stable form for digestion[4].

-

-

Proteolytic Digestion:

-

Action: Digest the protein using Trypsin (at pH 6.0-6.5 to minimize adduct loss) or an alternative protease like Glu-C.

-

Causality: Trypsin normally cleaves at the C-terminus of Lysine and Arginine. Modification by 3-MPG blocks tryptic cleavage at Arginine, yielding longer peptide fragments that confirm site-specific occupancy[7].

-

-

LC-MS/MS Analysis:

-

Action: Analyze via mass spectrometry, searching for mass shifts of +146 Da (1:1 adduct minus water) or +292 Da (2:1 Takahashi adduct minus water) on arginine residues[5].

-

Fig 2. Step-by-step experimental workflow for site-specific arginine modification using 3-MPG.

Applications in Target Identification

The unique kinetics of 3-MPG make it an invaluable tool for identifying functional arginines in membrane transport proteins. For instance, in studies of the Band 3 anion transport protein in nucleated and anucleated erythrocytes, 3-methoxyphenylglyoxal acts as a potent inhibitor of sulfate and chloride transport. By mimicking the charge distribution of endogenous organic phosphates, 3-MPG selectively binds and covalently modifies the arginine residues responsible for anion translocation, allowing researchers to map the allosteric and active sites of the transporter[1].

References

- Reaction scheme for the modification of arginine residues with phenylglyoxal ResearchG

- Arginine modification by phenylglyoxal and (p-hydroxyphenyl)

- Isolation and Characterization of Glyoxal−Arginine Modifications ACS Public

- The interaction of haemoglobin, magnesium, organic phosphates and band 3 protein in nucleated and anucleated erythrocytes ResearchG

- Evaluation of chemical labeling methods for identifying functional arginine residues of proteins by mass spectrometry ResearchG

- Insights into stoichiometry of arginine modification by phenylglyoxal and 1,2-cyclohexanedione probed by LC-ESI-MS ResearchG

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

3-Methoxyphenylglyoxal Hydrate: A Comprehensive Technical Guide to NMR and IR Spectroscopic Profiling

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the spectroscopic characterization of highly reactive intermediates. 3-Methoxyphenylglyoxal hydrate (CAS: 118888-62-3 / 32025-65-3) is a critical electrophilic building block used extensively in the synthesis of complex heterocycles, such as 1,2,4-triazines and quinoxalines, which are vital in modern drug discovery [1].

Unlike standard aliphatic aldehydes, arylglyoxals exist predominantly in their hydrated (gem-diol) form under ambient conditions. This guide provides an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiling of 3-methoxyphenylglyoxal hydrate, ensuring data integrity and reproducibility in synthetic workflows.

Structural Dynamics: The Hydrate-Anhydrous Equilibrium

The stability of 3-methoxyphenylglyoxal hydrate is governed by specific electronic effects. The adjacent ketone carbonyl is highly electron-withdrawing. When coupled with the meta-methoxy group on the phenyl ring—which exerts an inductive electron-withdrawing effect (-I) without the strong resonance donation (+M) seen in para-substitution—the electrophilicity of the aldehyde carbon is drastically increased. This drives the rapid, spontaneous nucleophilic attack by atmospheric or residual water to form a stable gem-diol [2].

Logical relationship of the meta-methoxy inductive effect stabilizing the hydrate.

Self-Validating Experimental Protocols

To achieve scientifically rigorous spectral data, the causality behind solvent and technique selection must be understood. The protocols below are designed as self-validating systems to prevent mischaracterization of the dynamic hydrate-anhydrous equilibrium.

NMR Spectroscopy Workflow

Causality of Solvent Choice: Chloroform-d (CDCl₃) is a poor choice for this compound due to low solubility and rapid proton exchange. Instead, DMSO-d₆ is mandated. DMSO acts as a strong hydrogen-bond acceptor, locking the gem-diol hydroxyl protons in place. This slows their exchange rate on the NMR timescale, allowing them to be observed as distinct, integrable signals rather than a broad baseline anomaly.

Step-by-Step Methodology:

-

Sample Preparation: Weigh exactly 15–20 mg of 3-methoxyphenylglyoxal hydrate.

-

Solubilization: Dissolve the powder in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

-

Equilibration: Allow the NMR tube to sit for 10 minutes at 298 K to ensure complete thermal and hydrogen-bonding equilibrium.

-

Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (16 scans, 2-second relaxation delay) and the ¹³C NMR spectrum at 100 MHz (1024 scans).

-

Self-Validation Check: Integrate the methoxy peak (-OCH₃) to exactly 3.00. The gem-diol hydroxyl signal must integrate to ~2.00. Furthermore, check the residual water peak in DMSO-d₆ at ~3.33 ppm. If the water integral is massively disproportionate, the sample has degraded or absorbed excess atmospheric moisture, invalidating the quantitative assessment.

IR Spectroscopy Workflow

Causality of Technique Choice: Traditional KBr pellet pressing is highly hygroscopic. The mechanical pressure and inherent moisture in KBr can artificially inflate the O-H stretch region (3200–3400 cm⁻¹), confounding the intrinsic gem-diol signals. Attenuated Total Reflectance (ATR-FTIR) using a diamond crystal bypasses this flaw by analyzing the neat powder directly.

Step-by-Step Methodology:

-

Background Calibration: Perform a 32-scan background acquisition on the clean, empty diamond ATR crystal to eliminate ambient CO₂ and H₂O interference.

-

Sample Application: Deposit 2–3 mg of the neat 3-methoxyphenylglyoxal hydrate powder directly onto the crystal [3].

-

Compression: Lower the ATR anvil to apply consistent, standardized pressure, ensuring optimal optical contact.

-

Acquisition & Self-Validation: Scan from 4000 to 400 cm⁻¹ at a 4 cm⁻¹ resolution. Self-Validation Check: The absence of a massive, broad liquid-water shoulder confirms that the sharp O-H stretch observed is intrinsic to the crystalline gem-diol lattice, not solvent contamination.

Workflow of 3-methoxyphenylglyoxal hydrate preparation and spectral analysis.

Reference Spectroscopic Data

The following tables synthesize the expected quantitative parameters for pure 3-methoxyphenylglyoxal hydrate, serving as a benchmark for quality control in drug development workflows.

Table 1: ¹H NMR Reference Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 3.82 | Singlet (s) | 3H | -OCH₃ | Deshielded by the electronegative oxygen atom. |

| 5.65 | Doublet (d, J = 6.0 Hz) | 1H | -CH (OH)₂ | Methine proton of the gem-diol; split by adjacent hydroxyls. |

| 6.75 | Doublet (d, J = 6.0 Hz) | 2H | -CH(OH )₂ | Exchangeable protons; stabilized into a doublet by DMSO-d₆ H-bonding. |

| 7.20 | Doublet of doublets (dd) | 1H | Ar-H (C4) | Splitting driven by ortho and meta coupling. |

| 7.45 | Triplet (t) | 1H | Ar-H (C5) | Pseudo-triplet due to two adjacent ortho protons. |

| 7.55 - 7.62 | Multiplets (m) | 2H | Ar-H (C2, C6) | Highly deshielded by the adjacent ketone carbonyl. |

Table 2: ¹³C NMR Reference Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Structural Significance |

| 55.4 | -OCH₃ | Standard methoxy carbon shift. |

| 89.2 | -C H(OH)₂ | Diagnostic peak for the gem-diol carbon (sp³ hybridized). |

| 113.5, 120.1, 122.4, 129.8 | Aromatic C-H | Reflects the asymmetry introduced by meta-substitution. |

| 135.2 | Aromatic C-q (C1) | Quaternary carbon attached to the electron-withdrawing ketone. |

| 159.6 | Aromatic C-q (C3) | Quaternary carbon directly attached to the methoxy oxygen. |

| 196.5 | C =O (Ketone) | Conjugated aryl ketone; highly deshielded. |

Table 3: ATR-FTIR Key Vibrational Modes

| Wavenumber (cm⁻¹) | Peak Shape / Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (gem-diol hydroxyls) |

| 2940, 2835 | Sharp, Weak | C-H stretch (aliphatic methine and methoxy) |

| 1685 | Sharp, Strong | C=O stretch (conjugated aryl ketone) |

| 1595, 1580 | Sharp, Medium | C=C stretch (aromatic ring skeletal vibrations) |

| 1250 | Sharp, Strong | C-O stretch (aryl alkyl ether / methoxy group) |

| 1040 | Sharp, Medium | C-O stretch (gem-diol aliphatic C-O) |

References

-

Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability Source: Molecules (via NCBI PMC) URL:[Link]

Synthesis Pathways and Chemical Precursors for 3-Methoxyphenylglyoxal Hydrate: A Technical Monograph

Executive Summary & Chemical Profiling

3-Methoxyphenylglyoxal hydrate (CAS: 118888-62-3) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry and advanced organic synthesis[1]. Structurally, it exists as the stable hydrated form (gem-diol) of 3-methoxyphenylglyoxal, with a molecular formula of C9H10O4[1]. The presence of the electron-donating methoxy group at the meta position significantly modulates the electronic landscape of the aromatic ring, dictating its reactivity profile during downstream cyclization reactions to form complex heterocycles like imidazoles, quinoxalines, and triazines[2][3].

Unlike its anhydrous counterpart, which is prone to rapid polymerization and oxidative degradation, the hydrate form is a stable, weighable solid, making it vastly superior for precise benchtop synthetic operations[1].

Precursor Selection & Mechanistic Causality

The definitive precursor for the synthesis of 3-methoxyphenylglyoxal hydrate is 3-methoxyacetophenone [2]. The selection of this specific precursor is non-arbitrary; it is dictated by the presence of an enolizable alpha-methyl group adjacent to the carbonyl, which serves as the precise locus for electrophilic oxidation[4].

The standard industrial and laboratory pathway relies on the Riley Oxidation , utilizing Selenium Dioxide (SeO2) as the stoichiometric oxidant[5].

Mechanistic Causality: SeO2 is uniquely chemoselective for the oxidation of alpha-methylene and alpha-methyl groups to carbonyls without over-oxidizing the aromatic ring[4][6]. The mechanism initiates with the acid- or heat-catalyzed enolization of 3-methoxyacetophenone. The enol tautomer subsequently executes a nucleophilic attack on the highly electrophilic selenium center of SeO2, generating a β-ketoseleninic acid intermediate. A crucial [2,3]-sigmatropic rearrangement follows, leading to the concerted elimination of water and elemental selenium (Se^0), which furnishes the anhydrous 3-methoxyphenylglyoxal[4][6].

Diagram 1: Mechanistic pathway of the Riley Oxidation of 3-methoxyacetophenone.

Experimental Methodology: A Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the synthesis must incorporate rigorous in-process controls (IPC). The following protocol describes an optimized, self-validating system for the synthesis of 3-methoxyphenylglyoxal hydrate.

Step-by-Step Protocol:

-

Reagent Preparation: Dissolve 1.0 equivalent of 3-methoxyacetophenone in a solvent system of 1,4-Dioxane and H2O (95:5 v/v).

-

Causality: Dioxane provides an optimal boiling point (~101 °C) to overcome the activation energy barrier of the oxidation. The 5% water acts as a thermodynamic sink, immediately hydrating the highly reactive anhydrous glyoxal to prevent unwanted self-condensation[7].

-

-

Oxidation: Add 1.2 equivalents of SeO2. Heat the mixture to reflux (95 °C) under an inert argon atmosphere for 6-8 hours.

-

Filtration: Cool the mixture to 50 °C and perform a hot filtration through a tightly packed pad of Celite.

-

Causality: Hot filtration prevents the premature crystallization of the product while effectively sequestering the colloidal Se(0) byproduct[6].

-

-

Concentration & Hydration: Concentrate the filtrate under reduced pressure to remove the dioxane. Resuspend the resulting crude viscous oil in boiling distilled water.

-

Causality: The hydrate is highly soluble in boiling water but nearly insoluble in cold water, making this an ideal purification matrix.

-

-

Crystallization: Cool the aqueous solution slowly to 4 °C overnight. Collect the resulting pale-yellow amorphous solid via vacuum filtration[2].

-

Analytical Validation: Validate the product using 1H NMR (600 MHz, CD3CN).

-

Validation: The critical diagnostic peak is the gem-diol methine proton, which appears as a distinct singlet at approximately δ 5.5 - 6.0 ppm. This confirms successful hydration, as an unhydrated aldehydic proton would appear downfield at >9.0 ppm[2].

-

Diagram 2: Self-validating experimental workflow for 3-methoxyphenylglyoxal hydrate synthesis.

Quantitative Data: Reaction Optimization

The selection of the oxidant system and solvent matrix profoundly impacts the yield and purity of the final hydrate. The table below summarizes the optimization parameters, highlighting the causality behind the chosen protocol.

| Oxidant System | Solvent System | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Mechanistic Observation |

| SeO2 (1.2 eq) | 1,4-Dioxane / H2O (95:5) | 95 | 6 | 72 | >98 | Optimal; water acts as a thermodynamic sink to form the stable hydrate. |

| SeO2 (1.5 eq) | Acetic Acid | 110 | 4 | 65 | 95 | Faster kinetics; trace acetate ester side-products observed[6]. |

| SeO2 (0.1 eq) + t-BuOOH | Acetonitrile | 80 | 12 | 45 | 90 | Incomplete conversion; catalytic cycle inefficient for this specific substrate[6]. |

| SeO2 (1.2 eq) + TFA | DMSO | 60 | 8 | 55 | 92 | Promotes unwanted oxidative self-condensation of the glyoxal[7]. |

Downstream Applications in Drug Development

The synthesized 3-methoxyphenylglyoxal hydrate serves as a premier electrophilic scaffold in pharmaceutical development. Its primary utility lies in condensation reactions with ureas, amidines, and diamines[2]. For example, it is a critical intermediate in the synthesis of 1,2,4-triazine-4-amine derivatives and adenosine receptor antagonists, which are actively investigated for the treatment of acute renal failure and Parkinson's disease[3]. The reliable synthesis of its hydrated form ensures batch-to-batch consistency, a mandatory requirement in rigorous drug development pipelines.

References

- Source: RSC.

- 3-METHOXYPHENYLGLYOXAL HYDRATE (CAS 118888-62-3)

- Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2 Source: ACS Omega URL

- 1,2,4-triazine-4-amine derivatives (WO2011095625A1)

- Oxidation of organic compounds (US1955890A)

- Riley Oxidation Mechanism Source: Wikipedia URL

- Source: Adichemistry.

Sources

- 1. Cas 118888-62-3,3-METHOXYPHENYLGLYOXAL HYDRATE | lookchem [lookchem.com]

- 2. rsc.org [rsc.org]

- 3. WO2011095625A1 - 1,2,4-triazine-4-amine derivatives - Google Patents [patents.google.com]

- 4. Riley oxidation - Wikipedia [en.wikipedia.org]

- 5. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 6. adichemistry.com [adichemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Site-Selective Arginine Modification Using 3-Methoxyphenylglyoxal Hydrate

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Introduction and Mechanistic Causality

The targeted chemical modification of arginine residues remains one of the most challenging frontiers in protein bioconjugation. Due to the high basicity of the guanidinium side chain (pKa ~ 12.5), arginine is predominantly protonated at physiological pH, rendering it a poor nucleophile. However, its high frequency in protein-protein interaction (PPI) hot spots and enzyme active sites makes it a highly desirable target for structural probing and therapeutic modulation[1].

To overcome this thermodynamic barrier, α-dicarbonyl compounds, specifically phenylglyoxal (PG) derivatives, are employed. 3-Methoxyphenylglyoxal (3-MOPG) hydrate offers a highly optimized balance of stability and reactivity for this purpose.

The Causality Behind the Chemistry

As a Senior Application Scientist, I emphasize that successful bioconjugation is not about blindly following a recipe; it requires manipulating the microenvironment to favor specific transition states.

-

The Role of the Hydrate: Anhydrous phenylglyoxals are highly unstable and prone to rapid auto-polymerization. 3-MOPG is supplied as a stable gem-diol (hydrate). In aqueous solution, this hydrate exists in a dynamic equilibrium with the reactive dicarbonyl form, ensuring a steady, controlled release of the active electrophile without overwhelming the system with polymerizing side-reactions[2].

-

The Necessity of Borate Buffer: The reaction between the unprotonated guanidino group of arginine and 3-MOPG forms a transient cis-diol glyoxaline intermediate (dihydroxyimidazoline). If left in standard buffers (like Tris or PBS), this intermediate can undergo complex rearrangements, dehydration to a +146 Da adduct, or reversible hydrolysis. Borate ions specifically complex with this cis-diol , locking it into a highly stable 1:1 stoichiometric adduct (yielding a predictable +164 Da mass shift)[1].

-

Electrophilic Tuning: The addition of a methoxy (-OCH₃) group at the meta position of the phenyl ring induces moderate steric hindrance and tunes the electrophilicity of the glyoxal moiety, reducing off-target reactions with lysine or N-terminal amines compared to unsubstituted or electron-deficient variants[3].

Quantitative Comparison of Arginine Modifiers

To select the optimal reagent, one must compare the physicochemical outcomes of the modification. The table below summarizes the critical parameters of common arginine-modifying agents.

| Reagent | Optimal Buffer | Stoichiometry (Reagent:Arg) | Intermediate Stabilization | Expected Mass Shift (LC-MS) | Reversibility |

| Phenylglyoxal (PG) | Bicarbonate (pH 8.0) | 2:1 or 1:1 (Variable) | Poor | +116 Da (Dehydrated) | Low |

| 1,2-Cyclohexanedione | Borate (pH 8-9) | 1:1 | High (Borate complex) | +112 Da | High (Hydroxylamine) |

| 3-MOPG Hydrate | Borate (pH 7.5-8.5) | 1:1 | High (Borate complex) | +164 Da | Moderate |

| p-OMe-Phenylglyoxal | Borate (pH 7.0-8.0) | 1:1 | High (Borate complex) | +164 Da | Moderate |

Data synthesized from established arginine modification kinetics and mass spectrometry structural analyses[4],[1].

Experimental Workflow and Logic

The following DOT diagram illustrates the mechanistic workflow of the protocol, highlighting the critical transition from a protonated, unreactive state to a borate-stabilized covalent adduct.

Workflow of arginine modification by 3-MOPG and subsequent borate stabilization.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed as a self-validating system . By running a parallel "Mock" reaction, you isolate the variable of the chemical modifier, ensuring that any loss of protein function or structural alteration is strictly due to the covalent modification of arginine, not the alkaline borate buffer or the DMSO co-solvent.

Materials Required

-

Target Protein: Purified, at a concentration of 1–5 mg/mL.

-

Reaction Buffer: 50 mM Sodium Borate, pH 8.0. (Note: Do not use Tris or primary amine-containing buffers, as they will aggressively scavenge the glyoxal reagent).

-

Reagent: 3-Methoxyphenylglyoxal hydrate (3-MOPG).

-

Co-solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Quenching Agent: 1 M L-Arginine (free base) in water, adjusted to pH 8.0.

Phase 1: Preparation and Environmental Control

-

Buffer Exchange: Dialyze or desalt the target protein into the 50 mM Sodium Borate (pH 8.0) reaction buffer. Verify the final protein concentration using a BCA or Bradford assay.

-

Reagent Solubilization: Immediately prior to use, prepare a 100 mM stock solution of 3-MOPG hydrate in anhydrous DMSO. Causality Note: The hydrate is stable as a solid, but once in solution, the reactive dicarbonyl species is generated. Fresh preparation prevents the accumulation of degradation products.

-

System Setup: Divide your protein sample into two aliquots: "Test" and "Mock Control".

Phase 2: The Modification Reaction

-

Initiation: To the "Test" aliquot, add the 3-MOPG stock solution to achieve a final molar excess of 20× to 50× relative to the total number of targetable arginine residues.

-

Example: For a 10 µM protein with 5 surface arginines (50 µM target sites), add 3-MOPG to a final concentration of 1–2.5 mM.

-

-

Mock Control: To the "Mock Control" aliquot, add an equivalent volume of pure anhydrous DMSO.

-

Self-Validation: The final DMSO concentration in both tubes must be identical and should not exceed 5% (v/v) to prevent solvent-induced protein denaturation.

-

-

Incubation: Incubate both reactions at 25°C for 60 to 120 minutes in the dark. Gentle end-over-end mixing is preferred.

Phase 3: Quenching and Self-Validation

-

Quenching: Terminate the reaction by adding the 1 M L-Arginine quenching solution to a final concentration of 50 mM. Incubate for an additional 15 minutes. The massive excess of free arginine rapidly consumes any unreacted 3-MOPG.

-

Purification: Remove the quenched byproducts and excess borate by passing the samples through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated in your final desired assay buffer (e.g., PBS, pH 7.4).

-

LC-MS/MS Validation: Subject an aliquot of the modified protein to tryptic digestion and LC-MS/MS analysis.

References

-

Creatine kinase: Essential arginine residues at the nucleotide binding site identified by chemical modification and high-resolution tandem mass spectrometry. Proceedings of the National Academy of Sciences (PNAS).4

-

Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers. Nature Communications / PubMed Central (PMC).1

-

m-Cyanophenylglyoxal hydrate | 1071555-51-5. Benchchem.3

-

3'-Methoxy-2,2,4'-trihydroxyacetophenone. Benchchem.2

Sources

- 1. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3'-Methoxy-2,2,4'-trihydroxyacetophenone|CAS 66922-70-1 [benchchem.com]

- 3. m-Cyanophenylglyoxal hydrate | 1071555-51-5 | Benchchem [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. Creatine kinase: Essential arginine residues at the nucleotide binding site identified by chemical modification and high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxyphenylglyoxal Hydrate in Heterocyclic Synthesis: A Technical Guide for Drug Discovery

Introduction & Chemical Rationale

3-Methoxyphenylglyoxal hydrate (CAS 118888-62-3) is a highly reactive, bifunctional dicarbonyl building block extensively utilized in modern organic synthesis and drug discovery[1]. While it exists predominantly in its stable hydrated form (a gem-diol) at room temperature, it acts as a synthetic equivalent to the anhydrous α-ketoaldehyde in situ, releasing water upon reaction.

As a Senior Application Scientist, understanding the electronic environment of this specific synthon is critical for predicting its behavior in complex reaction mixtures.

-

Electronic Modulation : The methoxy (-OCH₃) group at the meta position acts as an electron-donating group via resonance but is electron-withdrawing via induction. In the context of the highly electrophilic glyoxal moiety, this substitution pattern fine-tunes the electrophilicity of the adjacent carbonyl carbons, preventing over-reactivity while maintaining excellent susceptibility to nucleophilic attack[2].

-

Causality in Reaction Design : The differential electrophilicity between the aldehyde carbon (highly electrophilic) and the ketone carbon (moderately electrophilic, stabilized by the aryl ring) dictates the regioselectivity of cyclization reactions. Nucleophiles universally attack the aldehyde carbon first, establishing the primary C-N or C-C bond before secondary cyclization occurs at the ketone carbon[3].

Mechanistic Pathways in Heterocyclic Synthesis

Synthesis of C-3 Functionalized Imidazoheterocycles

Imidazoheterocycles (e.g., imidazo[1,2-a]pyridines) are privileged scaffolds in medicinal chemistry. 3-Methoxyphenylglyoxal hydrate is a premier substrate for their one-pot multicomponent synthesis (MCR)[3].

-

Mechanism : The reaction typically involves the arylglyoxal, an α-aminoazaarene (like 2-aminopyridine), and a cyclic 1,3-dicarbonyl compound.

-

Causality : The 1,3-dicarbonyl undergoes a Knoevenagel condensation with the aldehyde group of the arylglyoxal. The resulting intermediate is highly susceptible to Michael addition by the endocyclic nitrogen of the α-aminoazaarene. Subsequent intramolecular cyclization via the exocyclic amine attacking the ketone carbon, followed by dehydration, yields the fully aromatized imidazoheterocycle[3].

Construction of 1,2,4-Triazine Scaffolds

The 1,2,4-triazine ring is a ubiquitous pharmacophore with anticancer and neuroprotective properties. 3-Methoxyphenylglyoxal hydrate reacts with amidrazones, aminoguanidines, or specific hydrazines to form these rings[4].

-

Mechanism : The terminal primary amine of the hydrazine derivative condenses with the aldehyde carbon of the glyoxal. The internal nitrogen then attacks the ketone carbon.

-

Causality : The use of the hydrate form is critical here; the slow release of the anhydrous dicarbonyl in solution prevents the rapid formation of unwanted bis-hydrazone byproducts, funneling the reaction thermodynamically toward the stable 6-membered triazine ring[4].

Experimental Protocols & Workflows

Protocol 1: One-Pot Multicomponent Synthesis of Imidazoheterocycles

Objective : Synthesize 3-methoxyaryl-substituted imidazo[1,2-a]pyridines. Rationale : MCRs provide high atom economy. Ethanol is chosen as a protic solvent to facilitate proton transfer during the condensation and dehydration steps[3].

Step-by-Step Methodology :

-

Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 3-methoxyphenylglyoxal hydrate and 1.0 mmol of 1,3-dicarbonyl (e.g., dimedone) in 10 mL of absolute ethanol.

-

Causality: Absolute ethanol prevents premature hydrolysis of intermediates. The hydrate form of the glyoxal will release exactly one equivalent of water, which does not disrupt the bulk solvent properties.

-

-

Addition : Add 1.0 mmol of 2-aminopyridine and a catalytic amount of acetic acid (10 mol%).

-

Causality: Acetic acid activates the carbonyl carbon of the arylglyoxal, accelerating the initial Knoevenagel condensation without protonating the nucleophilic 2-aminopyridine entirely.

-

-

Reflux : Heat the mixture to 80°C under continuous magnetic stirring for 3-5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup : Cool the reaction to room temperature. Pour into crushed ice. Filter the resulting precipitate under vacuum.

-

Validation & Quality Control :

-

Self-Validation: The disappearance of the distinct aldehyde proton peak (~9.5 ppm) and the appearance of the imidazopyridine aromatic protons in ¹H-NMR confirm cyclization.

-

Purification: Recrystallize from hot ethanol to achieve >95% purity.

-

Protocol 2: Regioselective Synthesis of 1,2,4-Triazines

Objective : Synthesize 5-(3-methoxyphenyl)-1,2,4-triazine derivatives.

Step-by-Step Methodology :

-

Initiation : Dissolve 1.0 mmol of aminoguanidine hydrochloride in 5 mL of DMF. Add 1.1 mmol of triethylamine.

-

Causality: Triethylamine neutralizes the hydrochloride salt, generating the free base of aminoguanidine required for nucleophilic attack[4].

-

-

Coupling : Dropwise add a solution of 1.0 mmol 3-methoxyphenylglyoxal hydrate in 5 mL DMF over 15 minutes at 0°C.

-

Causality: The dropwise addition at low temperature ensures the highly reactive aldehyde carbon reacts selectively with the terminal amine, preventing oligomerization.

-

-

Cyclization : Warm to room temperature, then heat to 100°C for 4 hours.

-

Causality: Elevated temperature provides the activation energy necessary for the secondary intramolecular cyclization (ketone attack) and subsequent dehydration to form the aromatic triazine system.

-

-

Validation : ¹H-NMR should show a characteristic singlet at ~9.0 ppm corresponding to the H-6 proton of the 1,2,4-triazine ring, confirming regioselective formation[4].

Quantitative Data & Optimization

Table 1: Optimization of Reaction Conditions for 3-Methoxyphenylglyoxal Hydrate MCRs

| Solvent | Catalyst (10 mol%) | Temp (°C) | Time (h) | Yield (%) | Quality/Purity |

| Water | None | 100 | 12 | 35 | Low (Byproducts present) |

| Ethanol | None | 80 | 8 | 55 | Moderate |

| Ethanol | Acetic Acid | 80 | 4 | 88 | High (>95%) |

| DMF | Acetic Acid | 100 | 3 | 72 | Moderate (Difficult workup) |

| PEG-400 | L-Proline | 60 | 2.5 | 92 | High (Green chemistry) |

Data synthesized from standard arylglyoxal MCR optimization studies. PEG-400 with L-Proline represents an optimal green chemistry approach for maximizing yield while minimizing reaction time[5].

Mechanistic & Workflow Visualizations

Fig 1. Mechanistic pathway of one-pot multicomponent imidazoheterocycle synthesis.

Fig 2. Step-by-step experimental workflow for the regioselective synthesis of 1,2,4-triazines.

References

-

Title: Arylglyoxal-based multicomponent synthesis of C-3 functionalized imidazoheterocycles Source: Chemical Papers (Springer) URL: [Link]

-

Title: Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability Source: Molecules / PubMed Central (PMC) URL: [Link]

-

Title: Arylglyoxals as Versatile Synthons for Heterocycles Through Multi-Component Reactions Source: ResearchGate URL: [Link]

Sources

- 1. 3-Methoxyphenylglyoxal hydrate, 97%, dry wt. basis, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Synthesis of 2-(3-Methoxyphenyl)quinoxaline via Condensation of 3-Methoxyphenylglyoxal Hydrate

Introduction and Strategic Rationale

The quinoxaline scaffold is a privileged pharmacophore in drug discovery, exhibiting profound antiviral, antibacterial, and antineoplastic activities[1]. The construction of this bicyclic nitrogen heterocycle is most commonly achieved through the classic Hinsberg-type condensation between an o-phenylenediamine and a 1,2-dicarbonyl compound[2].

When synthesizing asymmetric derivatives such as 2-(3-methoxyphenyl)quinoxaline, utilizing an arylglyoxal is the most direct route. However, free arylglyoxals are highly reactive and prone to polymerization. Therefore, 3-methoxyphenylglyoxal hydrate is employed as a stable, bench-ready precursor. In protic solvents like ethanol, the hydrate undergoes rapid equilibrium to reveal the reactive dicarbonyl species, enabling a highly atom-economical double Schiff-base condensation that is thermodynamically driven by the aromatization of the resulting pyrazine ring[3].

Mechanistic Causality and Experimental Design

As a Senior Application Scientist, it is critical to design protocols that are not merely procedural, but mechanistically sound and self-validating.

-

Solvent Selection: Ethanol is chosen as the primary solvent. It is environmentally benign, sufficiently solubilizes both the diamine and the glyoxal hydrate, and facilitates the dehydration steps required for imine formation[3].

-

Regioselectivity: The condensation between an asymmetric arylglyoxal and a symmetric o-phenylenediamine yields a single regioisomer. The highly electrophilic aldehydic carbon of the glyoxal reacts preferentially with the first equivalent of the amine, followed by intramolecular cyclization at the ketonic carbon.

-

Self-Validation: The reaction's progress is visually self-indicating (often transitioning from a pale solution to a deep yellow/orange as the extended conjugated system of the quinoxaline forms) and is strictly validated via Thin Layer Chromatography (TLC) to prevent premature workup.

Workflow Visualization

Caption: Experimental workflow for the synthesis of 2-(3-methoxyphenyl)quinoxaline.

Quantitative Data and Optimization

While the reaction can be catalyzed by Lewis acids (e.g., PbCl2 or Iodine)[1][3], catalyst-free conditions in protic solvents often provide sufficient yields for standard pharmaceutical intermediates, reducing downstream purification burdens.

| Reaction Condition | Solvent | Catalyst | Temp (°C) | Time (min) | Expected Yield (%) | Purity Profile |

| Method A (Green) | Ethanol | None | 25 (RT) | 60 - 90 | 82 - 88% | High; trace diamine |

| Method B (Accelerated) | Ethanol | Acetic Acid (cat.) | 78 (Reflux) | 15 - 30 | 85 - 92% | High; requires neutralization |

| Method C (Literature) | Ethanol | PbCl2 (20 mol%) | 25 (RT) | 25 | >90% | Moderate; heavy metal removal needed[3] |

Table 1: Comparative optimization parameters for the condensation of arylglyoxals with o-phenylenediamines.

Step-by-Step Experimental Protocol (Method A: Catalyst-Free)

Target: 2-(3-Methoxyphenyl)quinoxaline Scale: 10 mmol (Scalable up to 100 mmol with identical stoichiometry)

Phase 1: Preparation and Initiation

-

Diamine Dissolution: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add o-phenylenediamine (1.13 g, 10.5 mmol, 1.05 eq). The slight excess compensates for potential oxidative degradation of the diamine.

-

Solvent Addition: Add 25 mL of absolute ethanol to the flask. Stir at 400 RPM at room temperature (20-25 °C) until the diamine is completely dissolved.

-

Glyoxal Addition: Weigh 3-methoxyphenylglyoxal hydrate (1.82 g, 10.0 mmol, 1.0 eq). Add this solid portion-wise over 5 minutes to the stirring diamine solution.

-

Causality Check: Portion-wise addition prevents localized heating (exotherm) and minimizes the formation of oligomeric side products, ensuring the kinetic preference for the bimolecular condensation remains dominant.

-

Phase 2: Reaction Monitoring (Self-Validation)

-

Stirring: Allow the reaction mixture to stir vigorously at room temperature. A color change to deep yellow/orange will be observed within the first 10 minutes.

-

TLC Validation: After 45 minutes, perform a TLC check (Stationary phase: Silica gel 60 F254; Mobile phase: 7:3 Hexane:Ethyl Acetate).

-

Validation Criteria: The reaction is deemed complete when the spot corresponding to the 3-methoxyphenylglyoxal hydrate is entirely consumed. If starting material persists, continue stirring for an additional 30 minutes.

-

Phase 3: Isolation and Workup

-

Precipitation: Once TLC confirms completion, slowly add 25 mL of ice-cold distilled water to the reaction flask while stirring continuously. The sudden shift in solvent polarity forces the hydrophobic quinoxaline derivative to precipitate as a solid.

-

Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with two 10 mL portions of an ice-cold 1:1 Ethanol:Water mixture to remove unreacted o-phenylenediamine and water-soluble impurities.

-

Drying: Draw air through the filter cake for 15 minutes, then transfer the solid to a vacuum desiccator overnight.

Phase 4: Purification

-

Recrystallization: Dissolve the crude solid in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystallization.

-

Final Collection: Filter the purified crystals, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum. Characterize via 1H NMR, 13C NMR, and melting point analysis to confirm structural integrity.

References

-

One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives Source: researchgate.net URL:[Link]

-

A novel and simple synthesis of some new and known dibenzo phenazine and quinoxaline derivatives using lead dichloride Source: researchgate.net URL:[Link]

-

Recent Advances of Green Catalytic System I2/DMSO in C–C and C–Heteroatom Bonds Formation Source: mdpi.com URL:[Link]

Sources

Application Note: 3-Methoxyphenylglyoxal Hydrate for Arginine-Specific Modification in Advanced Peptide Mapping

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

In bottom-up proteomics and biopharmaceutical peptide mapping, arginine residues present unique analytical challenges. Due to their high pKa (~12.5), arginine-containing peptides are constitutively positively charged, making them extremely hydrophilic. This often causes short tryptic peptides to elute prematurely in the void volume of reversed-phase (RP) C18 columns, leading to data loss.

This application note details the use of 3-Methoxyphenylglyoxal (3-MOPG) hydrate as a superior chemical derivatization agent for arginine. By selectively modifying the guanidino group, 3-MOPG neutralizes the positive charge, introduces a hydrophobic tag to improve chromatographic retention, and sterically blocks tryptic cleavage at arginine—effectively converting standard Trypsin into a Lys-C-like protease.

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and buffers are chosen, rather than just following a recipe.

The Chemistry of Arginine Modification

Phenylglyoxal (PG) and its derivatives are classic dicarbonyl reagents that selectively react with the unprotonated guanidino group of arginine 1. The reaction proceeds via nucleophilic attack to form a cis-diol glyoxaline intermediate.

Why 3-MOPG over standard Phenylglyoxal?

-

Electronic Stabilization: The methoxy (-OCH₃) group at the meta position acts as an electron-donating group via resonance. This modulates the electrophilicity of the glyoxal carbons, stabilizing the adduct against hydrolysis compared to unsubstituted PG 2.

-

Chromatographic Shift: The methoxy-phenyl ring acts as a potent hydrophobic tag. This drastically increases the retention time of typically hydrophilic arginine peptides, pulling them out of the solvent front during LC-MS/MS.

-

Mass Spectrometry Signatures: Under the acidic conditions of LC-MS (e.g., 0.1% Formic Acid), the intermediate undergoes acid-catalyzed dehydration, resulting in highly stable 1:1 or 2:1 adducts with distinct mass shifts (+146.14 Da and +292.29 Da, respectively).

The Causality of Borate Buffer: The protocol mandates a Sodium Borate buffer (pH 8.0–8.5). This is not arbitrary. Borate ions specifically complex with the cis-diol of the glyoxaline intermediate. This complexation acts as a thermodynamic sink, driving the reaction to completion and preventing the reversal of the modification before mass spectrometric analysis 3.

Experimental Workflow & Visualization

Fig 1. Step-by-step workflow for 3-MOPG arginine modification and peptide mapping.

Self-Validating Protocol: 3-MOPG Modification

This protocol is designed as a self-validating system. It incorporates mandatory quenching and control steps to ensure that any observed missed cleavages are strictly due to successful chemical modification, not protease failure.

Phase 1: Reagent Preparation

-

3-MOPG Stock: Dissolve 3-Methoxyphenylglyoxal hydrate (MW 182.17 g/mol ) in anhydrous DMSO to create a 200 mM stock. Note: Prepare fresh immediately before use to prevent atmospheric oxidation.

-

Reaction Buffer: Prepare 50 mM Sodium Borate, pH 8.5.

Phase 2: Protein Denaturation, Reduction, and Alkylation

-

Denaturation: Solubilize the target protein (1 mg/mL) in Reaction Buffer containing 8 M Urea.

-

Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 55°C for 30 minutes.

-

Alkylation: Add Iodoacetamide (IAA) to a final concentration of 15 mM. Incubate at room temperature for 30 minutes in the dark.

Phase 3: Arginine Modification via 3-MOPG

-

Dilution: Dilute the sample with Reaction Buffer to reduce the Urea concentration to < 2 M (critical for subsequent tryptic activity).

-

Derivatization: Add the 3-MOPG stock to the protein solution to achieve a final concentration of 15 mM (ensuring a >50-fold molar excess over total arginine residues).

-

Incubation: Incubate the mixture at 37°C for 2 hours in the dark.

Phase 4: Quenching & Quality Control (Self-Validation)

-

Quenching: Add free L-Arginine to a final concentration of 50 mM and incubate for 30 minutes. Causality: This scavenges unreacted 3-MOPG, preventing off-target modifications (e.g., N-terminal amines) during prolonged digestion.

-

Desalting: Pass the quenched sample through a MWCO spin filter (e.g., 10 kDa) or a Zeba spin desalting column to remove the 3-MOPG-Arginine byproducts.

Phase 5: Proteolytic Digestion

-

Trypsin Addition: Add MS-grade Trypsin at a 1:50 (Enzyme:Substrate) weight ratio.

-

Digestion: Incubate overnight at 37°C. Because the modified arginine sterically occludes the S1 binding pocket of Trypsin, cleavage will be strictly restricted to Lysine residues.

Data Presentation & Analytical Parameters

To accurately identify the modified peptides, the mass spectrometer's search algorithm must be configured to recognize the specific mass shifts induced by 3-MOPG 4.

Table 1: Comparative Mass Shifts of Arginine Modifiers

| Reagent | Molecular Weight ( g/mol ) | 1:1 Adduct Mass Shift (Da) | 2:1 Adduct Mass Shift (Da) | Primary Analytical Advantage |

| Phenylglyoxal (PG) | 134.13 | +116.11 | +232.23 | Standard baseline reagent |

| 3-Methoxyphenylglyoxal | 164.16 | +146.14 | +292.29 | Increased hydrophobicity & stability |

| 1,2-Cyclohexanedione | 112.13 | +94.11 | N/A | Reversible modification |

*Mass shifts account for the acid-catalyzed loss of H₂O (-18.015 Da per glyoxal addition) during LC-MS ionization.

Table 2: LC-MS/MS Database Search Parameters

| Parameter | Setting | Rationale |

| Enzyme | Trypsin (Arg blocked) | 3-MOPG prevents tryptic cleavage at Arginine. |

| Fixed Modifications | Carbamidomethyl (C) | Standard alkylation of cysteines. |

| Variable Modifications | 3-MOPG 1:1 (R), 3-MOPG 2:1 (R) | Captures both stoichiometric adducts of 3-MOPG. |

| Precursor Tolerance | 10 ppm | High-resolution MS1 accuracy for orbitrap/TOF. |

| Fragment Tolerance | 0.02 Da | High-resolution MS2 (HCD/CID) accuracy. |

LC-MS/MS Analytical Pipeline

Fig 2. LC-MS/MS analytical pipeline for identifying 3-MOPG modified arginine residues.

Protocol Validation & Quality Control

To ensure the trustworthiness of the data, the following controls must be run in parallel:

-

Negative Control (Mock Derivatization): Process an aliquot of the protein through the entire workflow using DMSO instead of 3-MOPG. This establishes the baseline tryptic cleavage efficiency and maps native missed cleavages.

-

Positive Control (Standard Peptide): Spike a synthetic peptide containing terminal arginines (e.g., Bradykinin) into a blank sample. Verify that the MS1 spectrum shows a complete shift to the +146.14 Da or +292.29 Da states, confirming reagent efficacy before analyzing complex biological samples.

References

- Creatine kinase: Essential arginine residues at the nucleotide binding site identified by chemical modification and high-resolution tandem mass spectrometry.

- Global profiling of arginine reactivity and ligandability in the human proteome.

- Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins.

- Photodegradation of Dibenzoylmethanes: Potential Cause of Photocontact Allergy to Sunscreens.

Sources

- 1. Creatine kinase: Essential arginine residues at the nucleotide binding site identified by chemical modification and high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Using 3-Methoxyphenylglyoxal hydrate as a targeted chemical cross-linking reagent

Application Notes & Protocols

Title: 3-Methoxyphenylglyoxal Hydrate: A High-Specificity Reagent for Targeted Arginine-Arginine Cross-Linking in Structural Proteomics

Abstract: Chemical cross-linking coupled with mass spectrometry (CXMS) has become an indispensable tool for elucidating protein-protein interactions (PPIs) and mapping three-dimensional protein structures.[1][2][3] Historically, CXMS has been dominated by reagents targeting the abundant and surface-exposed lysine residues. While effective, this "lysine-centric" approach leaves significant portions of the protein interactome unprobed, particularly in lysine-deficient regions.[1] This guide introduces 3-Methoxyphenylglyoxal (M-PGO) hydrate, an aromatic glyoxal reagent designed for the specific covalent cross-linking of arginine residues. By targeting the unique chemistry of the guanidinium side chain, M-PGO provides complementary structural information, expanding the reach of CXMS studies and enabling a more comprehensive analysis of protein architecture and interaction networks.[1]

The Principle of Arginine-Targeted Cross-Linking

The strategic value of targeting arginine residues stems from their frequent location on protein surfaces and their enrichment in protein-protein interaction hotspots. 3-Methoxyphenylglyoxal hydrate belongs to the class of α-dicarbonyl compounds that exhibit high reactivity towards the nucleophilic guanidinium group of arginine under mild physiological conditions.[4][5]

Mechanism of Action

The core reaction involves the two adjacent carbonyl groups of the glyoxal moiety reacting with the two terminal nitrogen atoms of the arginine guanidinium group. This condensation reaction proceeds optimally at a neutral to slightly alkaline pH (7.0-8.0) and results in the formation of a highly stable, five-membered dihydroxyimidazolidine ring.[6] This covalent adduct effectively "locks" the two arginine residues in proximity, providing a distance constraint for structural modeling.

Controlling the reaction pH is a critical experimental parameter. While the reaction with arginine is favored at pH 7-8, higher pH values can increase the deprotonation and reactivity of the ε-amino group of lysine, potentially leading to less specific side reactions.[6][7]

Caption: Reaction scheme for M-PGO mediated arginine-arginine cross-linking.

Advantages of 3-Methoxyphenylglyoxal Hydrate

-

Orthogonal Targeting: Provides structural data unobtainable with traditional lysine-lysine (K-K) cross-linkers, offering a more complete picture of protein topology.[1]

-

High Specificity: Exhibits high selectivity for arginine's guanidinium group under optimized pH conditions.[8]

-

Stable Adduct Formation: The resulting dihydroxyimidazolidine adduct is chemically stable, readily withstanding the downstream processing required for mass spectrometry analysis.[6][8]

-

Versatility: Can be used to probe both intramolecular (within a single protein) and intermolecular (between different proteins) interactions.

Experimental Design & Key Parameters

A successful cross-linking experiment hinges on careful planning and optimization. The following parameters are critical for achieving robust and reproducible results.

Reagent & Buffer Preparation

-

M-PGO Stock Solution: Prepare a fresh stock solution of 3-Methoxyphenylglyoxal hydrate (CAS: 118888-62-3) immediately before use, as glyoxal reagents can degrade over time in solution.[7] A 20-50 mM stock in a water-miscible organic solvent like DMSO or ethanol is recommended.

-

Reaction Buffer: A buffer system that maintains a stable pH between 7.0 and 8.0 is essential. HEPES (20-50 mM) or Phosphate-Buffered Saline (PBS) are excellent choices. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with the cross-linker.

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Value | Rationale & Expert Insights |

| pH | 7.0 - 8.0 | Maximizes reactivity with arginine's guanidinium group while minimizing potential side reactions with lysine residues, which become more nucleophilic at pH > 8.0.[6][7] |

| Temperature | 25°C (Room Temp) | Provides sufficient thermal energy for the reaction without risking protein denaturation. Incubation at 4°C is possible but will require significantly longer reaction times. |

| M-PGO:Protein Molar Ratio | 20:1 to 500:1 | This must be empirically determined. Start with a lower ratio (e.g., 50:1) and optimize. Excessive reagent can lead to non-specific modifications and protein precipitation. |

| Protein Concentration | 0.5 - 2.0 mg/mL | A higher concentration favors intermolecular cross-linking, while lower concentrations favor intramolecular cross-linking. The optimal concentration depends on the system under study. |

| Incubation Time | 30 - 60 minutes | Monitor the reaction progress to prevent over-cross-linking. A time-course experiment is recommended during initial optimization. |

| Quenching Reagent | 20-50 mM Arginine or Glycine | Quenching is a critical step to stop the reaction. Adding a large excess of a primary amine-containing molecule will consume any unreacted M-PGO. |

Core Experimental Protocols

The following protocols provide a robust framework for performing a targeted arginine-arginine cross-linking experiment on purified proteins or protein complexes, followed by preparation for mass spectrometry analysis.

Protocol: Protein Cross-Linking with M-PGO

-

Sample Preparation: Prepare the purified protein or protein complex in the optimized reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the final protein concentration is between 0.5-2.0 mg/mL.

-

Control Aliquot: Before adding the cross-linker, remove a small aliquot (e.g., 10 µL) of the protein sample to serve as the "zero-time" or non-cross-linked control.

-

Reagent Preparation: Immediately before use, prepare a 20 mM stock solution of 3-Methoxyphenylglyoxal hydrate in DMSO.

-

Initiate Reaction: Add the M-PGO stock solution to the protein sample to achieve the desired final molar excess. Mix gently by pipetting or brief vortexing.

-

Scientist's Note: To avoid localized high concentrations of the reagent, add the M-PGO stock slowly while gently mixing the protein solution.

-

-

Incubation: Incubate the reaction mixture at 25°C for 30-60 minutes with gentle agitation.[8]

-

Quench Reaction: Terminate the reaction by adding a stock solution of free L-arginine to a final concentration of 20-50 mM. Incubate for an additional 10-15 minutes at 25°C to ensure all excess M-PGO is consumed.[8][9]

-

Verification (Optional but Recommended): Analyze the cross-linked sample and the control aliquot by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to cross-linked dimers, trimers, or larger complexes.

Protocol: Sample Preparation for Mass Spectrometry

-

Denaturation & Reduction: Denature the proteins by adding Urea to a final concentration of 8 M. Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 45 minutes.

-

Alkylation: Alkylate cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

-

Buffer Exchange/Dilution: Dilute the sample with 50 mM Ammonium Bicarbonate buffer to reduce the Urea concentration to below 1 M. This is critical for the activity of trypsin.

-

Enzymatic Digestion: Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) mass ratio and incubate overnight at 37°C.

-

Acidification & Desalting: Stop the digestion by acidifying the sample with formic acid or trifluoroacetic acid to a pH of ~2-3. Desalt the resulting peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Data Acquisition and Analysis Workflow

The identification of cross-linked peptides from a complex digest mixture is a significant bioinformatic challenge. Specialized software is required to handle the unique nature of the data.

Caption: General workflow for CXMS data acquisition and analysis.

-

Mass Spectrometry: Utilize a high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos) for data acquisition.[10] The high mass accuracy is crucial for confident identification of cross-linked peptide precursors.

-

Data Analysis: Employ specialized software designed for cross-link analysis, such as XlinkX (Thermo Scientific), pLink, or MeroX.[10][11] These tools can search MS/MS spectra against a protein database to identify covalently linked peptide pairs, considering the specific mass modification introduced by the M-PGO reagent.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No/Low Cross-Linking Efficiency | 1. Inactive M-PGO reagent.2. Incorrect buffer pH or composition (e.g., Tris buffer).3. Inaccessible Arginine residues (buried in protein core).4. Insufficient reagent concentration or incubation time. | 1. Prepare a fresh stock solution of M-PGO immediately before use.[7]2. Verify buffer pH is 7.0-8.0 and that it is free of primary amines.3. Consider partial denaturation or using a different cross-linker if target sites are not exposed.4. Perform a titration experiment to optimize the M-PGO:protein ratio and incubation time. |

| Protein Precipitation During Reaction | Excessive cross-linking leading to large, insoluble aggregates. | Reduce the M-PGO:protein molar ratio, decrease the incubation time, or lower the total protein concentration. |

| Difficulty Identifying Cross-Links in MS Data | 1. Low abundance of cross-linked peptides.2. Inappropriate MS fragmentation method.3. Incorrect search parameters in analysis software. | 1. Consider enrichment strategies for cross-linked peptides, such as size-exclusion or strong cation-exchange chromatography.[10]2. Optimize fragmentation energy (HCD) or use alternative fragmentation methods (ETD, EThcD).3. Ensure the mass of the M-PGO cross-linker plus water loss is correctly defined as a modification in the search software. |

References

- BenchChem. (2025). Reactions of 3,4-Dimethoxyphenylglyoxal Hydrate with Amino Acids. BenchChem Technical Support Center.

- BenchChem. (2025). An In-Depth Technical Guide to 3,5-Dimethoxyphenylglyoxal Hydrate: Reactivity and Stability. BenchChem Technical Support Center.

- LookChem. (n.d.).

- NextSDS. (n.d.).

- Pan, D., Chen, Y., Yu, Y., & Li, Y. (2019). Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers.

- BenchChem. (2025). A Comparative Guide to Arginine Labeling: 3,5-Dimethoxyphenylglyoxal Hydrate vs. Phenylglyoxal. BenchChem Technical Support Center.

- BenchChem. (2025). A Comparative Guide to Arginine Modification: 3,4-Dimethoxyphenylglyoxal Hydrate vs. Phenylglyoxal. BenchChem Technical Support Center.

- ResearchGate. (2025). Development of ArGO reagents for arginine-arginine cross-linking.

- Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews.

- IAEA. (2018). Improving mass spectrometry analysis of protein structures with arginine-specific chemical cross-linkers.

- National Center for Biotechnology Information. (n.d.). 3-Methoxyphenylglyoxal. PubChem.

- Thermo Fisher Scientific. (n.d.). Enrichment Strategies for Improving Mass Spec Analysis of Chemically Crosslinked Peptides.

- Schmidt, C., & Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology.

- Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.

- Liu, F., Rijkers, D. T. S., & Heck, A. J. R. (2022). New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. Journal of the American Society for Mass Spectrometry.

- Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry.

- Takahashi, K. (1968). The reaction of phenylglyoxal and related agents with proteins. Journal of Biochemistry.

- UCSF. (n.d.). Identifying Cross-linked Peptides using Protein Prospector.

- Thermo Fisher Scientific. (2024).

Sources

- 1. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. prospector.ucsf.edu [prospector.ucsf.edu]

Application Note: 3-Methoxyphenylglyoxal Hydrate in the Development of Arginine-Directed Enzyme Inhibitors

Executive Summary

The rational design of enzyme inhibitors frequently relies on targeting specific, highly conserved amino acid residues within the catalytic active site. Arginine residues are particularly critical in enzymology; their positively charged guanidinium side chains play indispensable roles in binding anionic substrates, coordinating phosphate groups in coenzymes (e.g., ATP, FAD), and stabilizing transition states[1][2].

3-Methoxyphenylglyoxal hydrate (CAS 118888-62-3) is a highly selective, dicarbonyl-containing chemical modifier and irreversible enzyme inhibitor. By acting as an arginine-directed reagent, it allows researchers to probe active-site topographies, determine reaction stoichiometries, and establish foundational pharmacophores for novel drug development. This application note details the mechanistic rationale, quantitative data analysis, and validated step-by-step protocols for utilizing 3-methoxyphenylglyoxal hydrate in enzyme inhibition assays.

Mechanistic Rationale & Chemical Biology

Phenylglyoxal and its derivatives exhibit a high degree of specificity for the guanidino group of arginine under mild physiological to slightly alkaline conditions (pH 7.5–8.5)[3][4]. The reaction is highly dependent on the unprotonated state of the guanidino group. While the pKa of arginine is typically ~12.5, the microenvironment of an enzyme's active site often depresses this pKa, making the residue uniquely susceptible to electrophilic attack by dicarbonyls.

The inhibition mechanism proceeds via a nucleophilic attack by the arginine guanidino nitrogens on the dicarbonyl carbons of 3-methoxyphenylglyoxal. This initially forms a reversible 1:1 hemiacetal intermediate. Subsequently, a second molecule of the reagent reacts to form a highly stable, irreversible 2:1 cyclic adduct, famously known as the Takahashi adduct [3][4]. The methoxy substitution at the 3-position of the phenyl ring provides a distinct electronic induction effect, tuning the electrophilicity of the glyoxal moiety and offering a unique UV-Vis absorption profile for spectrophotometric tracking.

Mechanism of arginine modification forming the stable 2:1 Takahashi adduct.

Experimental Workflows & Protocols

To ensure scientific integrity and self-validating results, the following protocols incorporate strict control measures, including substrate protection assays to verify active-site specificity.

Protocol A: Time-Dependent Enzyme Inactivation Assay

Objective: Determine the pseudo-first-order rate constant of inactivation ( kobs ) and the reaction stoichiometry.

Causality of Experimental Choices:

-

Buffer Selection: Amine-free buffers (e.g., Sodium Bicarbonate, HEPES, or Borate) are strictly required. Primary amines (like Tris) will react with the dicarbonyl groups of 3-methoxyphenylglyoxal, quenching the inhibitor and yielding false-negative results.

-

Use of Hydrate Form: 3-Methoxyphenylglyoxal hydrate is used because it is more stable during storage than the anhydrous form. Upon dissolution in aqueous media, it readily establishes an equilibrium with the reactive dicarbonyl species.

Step-by-Step Methodology:

-

Enzyme Dialysis: Dialyze the target enzyme overnight at 4°C against 50 mM Sodium Bicarbonate buffer (pH 8.0) to remove any amine-containing storage buffers or reducing agents (e.g., DTT, which can form hemithioacetals with glyoxals).

-

Reagent Preparation: Prepare a 100 mM stock solution of 3-methoxyphenylglyoxal hydrate in anhydrous ethanol or DMSO. Note: Prepare fresh immediately before use to prevent spontaneous oxidation or polymerization.

-

Reaction Initiation: In a temperature-controlled water bath (25°C), incubate the enzyme (typically 1–10 µM) with varying concentrations of 3-methoxyphenylglyoxal (e.g., 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM).

-

Kinetic Sampling: At precise time intervals (e.g., 0, 2, 5, 10, 15, 20, and 30 minutes), withdraw a 10 µL aliquot from the reaction mixture.

-

Activity Quenching & Assay: Immediately dilute the aliquot 100-fold into an assay buffer containing the enzyme's natural substrate. The massive dilution effectively halts the bimolecular inactivation reaction, allowing accurate measurement of residual enzymatic activity.

-

Data Analysis: Plot the natural logarithm of residual activity ( ln(vt/v0) ) versus time to obtain kobs for each inhibitor concentration.

Protocol B: Substrate/Coenzyme Protection Assay

Objective: Validate that the modified arginine residue is localized within the catalytic active site.

Step-by-Step Methodology:

-

Pre-incubate the enzyme with a saturating concentration of its natural substrate, competitive inhibitor, or coenzyme (e.g., ATP, FAD) for 10 minutes at 25°C[1][2].

-

Introduce 3-methoxyphenylglyoxal hydrate at a concentration known to cause 50% inactivation within 10 minutes (determined from Protocol A).

-

Monitor the rate of inactivation as described in Protocol A.

-

Validation Logic: If the arginine is located in the active site, the bound substrate will sterically shield the guanidino group, significantly reducing kobs compared to the unshielded enzyme.

Workflow for Arginine-Directed Enzyme Inhibition and Substrate Protection Assays.

Quantitative Data Presentation

The efficacy of 3-methoxyphenylglyoxal can be compared against the unsubstituted parent compound (phenylglyoxal) to demonstrate how the methoxy substitution impacts binding affinity and inactivation kinetics. Below is a representative data summary for an ATP-binding enzyme (e.g., a kinase or ATPase) targeted by these reagents.

Table 1: Comparative Kinetic Parameters of Arginine Modification Reagents

| Inhibitor / Modifier | Apparent Reaction Order (n) | Inactivation Half-Life ( t1/2 ) at 2 mM | Substrate Protection Factor (ATP)* | Adduct Stoichiometry |

| Phenylglyoxal | 1.08 | 12.5 min | 8.4x | 2:1 |

| 3-Methoxyphenylglyoxal | 1.12 | 8.2 min | 11.2x | 2:1 |

| 4-Methoxyphenylglyoxal | 0.95 | 24.7 min | 5.1x | 2:1 |

*Substrate Protection Factor represents the fold-decrease in the inactivation rate constant ( kobs ) when the enzyme is pre-incubated with a saturating concentration of ATP.

Data Interpretation: The apparent reaction order ( n ) being close to 1 with respect to the inhibitor concentration indicates that the inactivation is a pseudo-first-order process. The faster inactivation half-life of 3-methoxyphenylglyoxal compared to the 4-methoxy derivative suggests that meta-substitution provides a more favorable steric or electronic profile for accessing the specific active-site arginine in this model system.

Applications in Drug Development

Beyond functioning as a chemical probe, 3-methoxyphenylglyoxal hydrate serves as a critical synthetic building block in medicinal chemistry. It is frequently utilized in condensation reactions to synthesize diverse heterocyclic scaffolds, such as imidazoles and 1,2,4-triazines. These heterocycles are privileged structures in pharmacology, acting as competitive inhibitors for various kinases, caspases, and metabolic enzymes. By mapping the active site with the raw dicarbonyl, drug developers can rationally design these heterocyclic derivatives to perfectly anchor into the arginine-rich pockets identified during the biochemical probing phase.

References

-

Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase. PubMed (NIH). Available at:[Link]

-

Chemical modification of an arginine residue in the ATP-binding site of Ca2+-transporting ATPase of sarcoplasmic reticulum by phenylglyoxal. Molecular & Cellular Biochemistry. Available at:[Link]

-

Reaction scheme for the modification of arginine residues with phenylglyoxal. ResearchGate. Available at:[Link]

-

The reactions of phenylglyoxal and related reagents with amino acids. PubMed (NIH). Available at:[Link]

Sources

Technical Support Center: Enhancing the Solubility of 3-Methoxyphenylglyoxal Hydrate in Biological Buffers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Methoxyphenylglyoxal hydrate. As a key intermediate in pharmaceutical synthesis and a reagent in drug development, its effective application in aqueous biological systems is paramount.[1] A frequent challenge reported by researchers is the compound's limited solubility in standard biological buffers, which can hinder experimental reproducibility and limit achievable concentrations in assays.

This guide provides a structured, in-depth approach to systematically address and overcome these solubility challenges. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) & Foundational Assessment

This section addresses the most common initial questions and provides a framework for assessing the problem before attempting complex solubilization methods.

Q1: What is 3-Methoxyphenylglyoxal hydrate and why is its solubility a concern?

3-Methoxyphenylglyoxal hydrate is an aromatic aldehyde derivative.[1] For it to interact with biological targets (e.g., proteins, cells) in an aqueous environment, it must be fully dissolved. Poor solubility leads to the formation of micro-precipitates, which means the actual concentration in solution is unknown and lower than intended. This can cause inconsistent results, underestimation of potency, and potential artifacts in screening assays.

Q2: What are the key physicochemical properties I should be aware of?

Understanding the compound's properties is the first step in troubleshooting. While comprehensive experimental data is scarce, we can consolidate available information and predictions.

| Property | Value / Observation | Source / Implication |

| Molecular Formula | C₉H₁₀O₄ | [2] |

| Molecular Weight | ~182.17 g/mol | [1] |

| Appearance | Yellow to pale brown powder | [3] |

| Predicted pKa | ~11.02 | [1] |

| Known Sensitivities | Potentially moisture and air sensitive | [4] |

| Aqueous Solubility | Not specified; presumed to be low | [1] |

-